N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine
Description
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine (CAS: 1247941-16-7) is a secondary amine featuring a bicyclo[2.2.1]heptane (norbornane) core linked to a 1-methylpyrrolidin-3-amine moiety. Its molecular formula is C₁₂H₂₂N₂, with a molecular weight of 194.32 g/mol . The compound’s rigid bicyclic framework and pyrrolidine substituent confer unique steric and electronic properties, making it relevant in pharmaceutical and materials research.
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H22N2/c1-14-5-4-11(8-14)13-12-7-9-2-3-10(12)6-9/h9-13H,2-8H2,1H3 |
InChI Key |
RSTPJEKEYJDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptan-2-ol, which can be synthesized from norbornene through hydroboration-oxidation. The alcohol is then converted to the corresponding amine via azide formation followed by reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for NMDA receptors, which are involved in neurodegenerative disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, which modulates the flow of ions through the receptor channel. This interaction can influence neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Bicyclic Core: The norbornane (bicyclo[2.2.1]heptane) system in the target compound provides greater rigidity compared to bicyclo[1.1.1]pentane or pyrrolidine-only analogs. This rigidity enhances receptor-binding selectivity, as seen in CXCR2 antagonists .
- In contrast, the methylpyrrolidine group in the target compound balances hydrophilicity and steric bulk.
- Salt Forms : Hydrochloride or hydrobromide salts (e.g., ) improve solubility and stability, a feature absent in the target compound’s current documentation .
Physicochemical and Spectroscopic Properties
- Melting Point : The hydrochloride salt of N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine melts at 222°C, whereas the target compound lacks reported thermal data .
- NMR Characterization : Trifluoroacetylation (TFA) is used to clarify NMR signals for bicyclo[2.2.1]heptane derivatives, a technique applicable to the target compound for resolving proton/carbon assignments .
- Solubility : Salt forms (e.g., hydrobromide in ) enhance aqueous solubility, whereas the neutral target compound may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
